molecular formula C19H14ClN3O2S B15030890 (5Z)-2-(4-chloroanilino)-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

(5Z)-2-(4-chloroanilino)-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

Cat. No.: B15030890
M. Wt: 383.9 g/mol
InChI Key: BWSKHUYUOBLUOW-NXVVXOECSA-N
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Description

3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a thiazolidine ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate then undergoes cyclization with an appropriate diketone to form the thiazolidine ring. The final step involves the fusion of the thiazolidine ring with an indole derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of a thiazolidine ring and an indole moiety, which may confer synergistic biological activities not observed in other compounds.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClN3O2S/c1-10-3-8-14-13(9-10)15(18(25)23(14)2)16-17(24)22-19(26-16)21-12-6-4-11(20)5-7-12/h3-9H,1-2H3,(H,21,22,24)/b16-15-

InChI Key

BWSKHUYUOBLUOW-NXVVXOECSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)C

Origin of Product

United States

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